N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
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Overview
Description
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C15H14N2O2 It is known for its unique structure, which includes a hydrazide group linked to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and benzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism by which N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide exerts its effects involves targeting specific molecular pathways. For instance, it has been shown to target stress granule-associated protein G3BP2, which plays a role in cancer cell survival and proliferation . By inhibiting this protein, the compound can reduce the viability of cancer cells and enhance the efficacy of other anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothiohydrazide
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide
Uniqueness
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is unique due to its specific structure, which allows it to selectively target cancer cells and exhibit significant anticancer activity. This selectivity and efficacy make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(13-9-5-6-10-14(13)18)16-17-15(19)12-7-3-2-4-8-12/h2-10,18H,1H3,(H,17,19)/b16-11+ |
InChI Key |
QOTDSLFPCMBSIA-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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